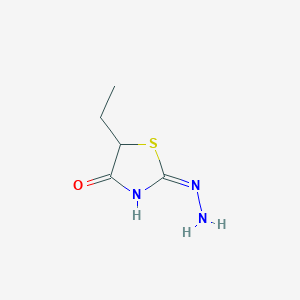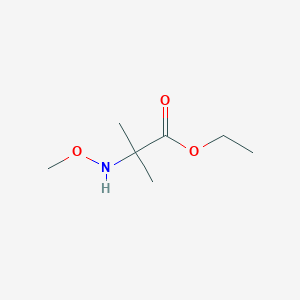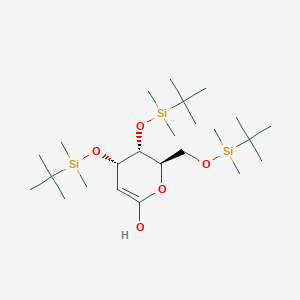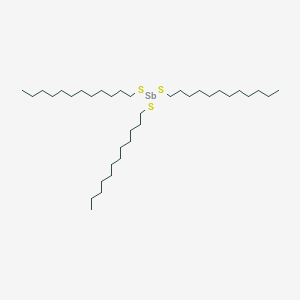
tris-(Dodecylthio)antimony
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris-(Dodecylthio)antimony is an organoantimony compound with the molecular formula C36H75S3Sb. It is characterized by the presence of three dodecylthio groups attached to an antimony atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tris-(Dodecylthio)antimony typically involves the reaction of antimony trichloride with dodecylthiol in the presence of a base. The reaction proceeds as follows:
SbCl3+3C12H25SH→Sb(SC12H25)3+3HCl
This reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the complete formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions: Tris-(Dodecylthio)antimony undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony oxides and sulfoxides.
Reduction: It can be reduced to form lower oxidation state antimony compounds.
Substitution: The dodecylthio groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under inert atmospheres.
Substitution: Substitution reactions often involve the use of halogenated compounds or other thiols in the presence of a catalyst.
Major Products Formed:
Oxidation: Antimony oxides and sulfoxides.
Reduction: Lower oxidation state antimony compounds.
Substitution: Various substituted antimony compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Tris-(Dodecylthio)antimony has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoantimony compounds and as a catalyst in organic reactions.
Biology: Research is ongoing into its potential use in biological systems, particularly in the study of antimony-based drugs.
Industry: The compound is used in the production of antimony sulfide thin films, which have applications in solar cells and other electronic devices
Wirkmechanismus
The mechanism by which tris-(Dodecylthio)antimony exerts its effects involves the interaction of the antimony atom with various molecular targets. In biological systems, antimony compounds are known to interact with thiol-containing biomolecules, leading to the formation of reactive antimony species. These species can then interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but potential targets include enzymes and proteins involved in cellular redox processes .
Vergleich Mit ähnlichen Verbindungen
Triphenylantimony: Contains phenyl groups instead of dodecylthio groups.
Tris(para-tolyl)antimony: Contains para-tolyl groups instead of dodecylthio groups.
Tris(m-tolyl)antimony: Contains meta-tolyl groups instead of dodecylthio groups
Comparison: Tris-(Dodecylthio)antimony is unique due to the presence of long alkyl chains (dodecyl groups), which impart different solubility and reactivity properties compared to its phenyl and tolyl counterparts. This makes it particularly useful in applications where hydrophobicity and long-chain interactions are important .
Eigenschaften
Molekularformel |
C36H75S3Sb |
|---|---|
Molekulargewicht |
725.9 g/mol |
IUPAC-Name |
tris(dodecylsulfanyl)stibane |
InChI |
InChI=1S/3C12H26S.Sb/c3*1-2-3-4-5-6-7-8-9-10-11-12-13;/h3*13H,2-12H2,1H3;/q;;;+3/p-3 |
InChI-Schlüssel |
UJVGUYGIZTWRML-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCCCCCS[Sb](SCCCCCCCCCCCC)SCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


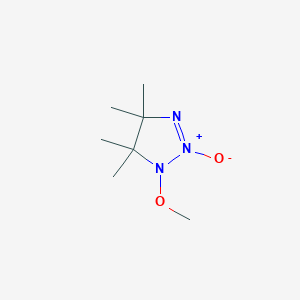
![dicyclohexylazanium;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13832384.png)
![1h-[1,3]Oxazino[3,4-a]benzimidazole](/img/structure/B13832389.png)
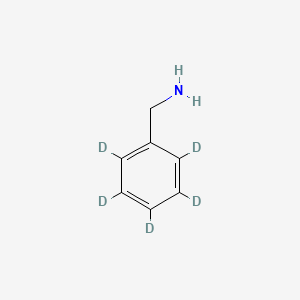
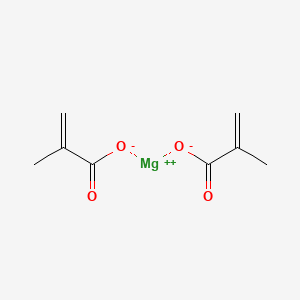
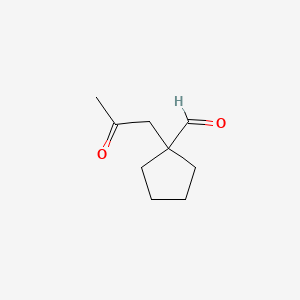
![(S)-2-Amino-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propionic acid](/img/structure/B13832400.png)
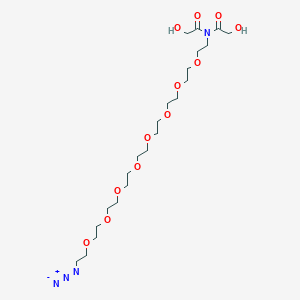
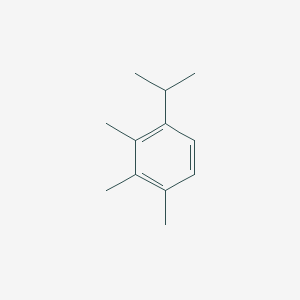
![(2S)-6-[2-[3-[1-[[(3aS,4S,6aR)-4-(4-carboxybutyl)-2-oxo-3,3a,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-4-carbonyl]amino]decan-5-yl]-2-methylbenzoyl]hydrazinyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13832436.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,7-diaminoacridin-9-yl)amino]ethyl]pentanamide](/img/structure/B13832444.png)
